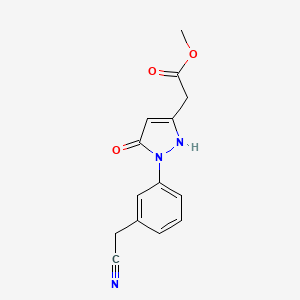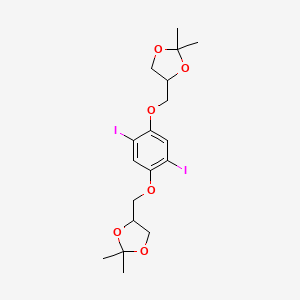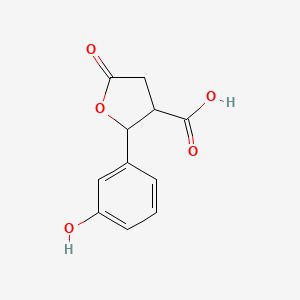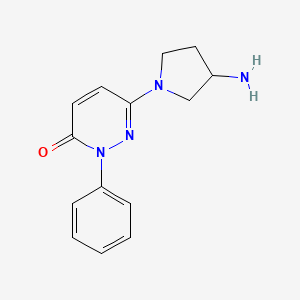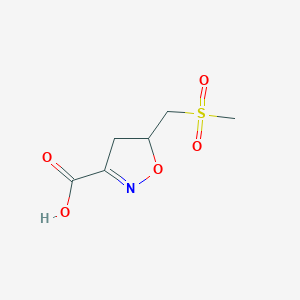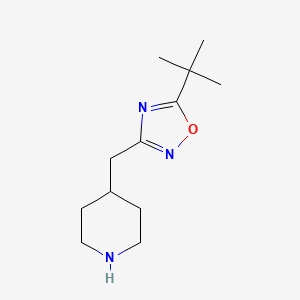
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランは、ブロモフルオロフェノキシ基で置換されたジオキソラン環を特徴とする有機化合物です。
2. 製法
合成経路と反応条件
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランの合成は、通常、3-ブロモ-5-フルオロフェノールと適切なジオキソラン誘導体の反応によって行われます。一般的な方法の1つは、ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウムなどの塩基を使用し、求核置換反応を促進させることを含みます。反応は通常、完全な変換を確実にするために高温で行われます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率性と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with a suitable dioxolane derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランは、以下を含むさまざまな化学反応を起こす可能性があります。
求核置換: 臭素原子は、他の求核試薬と置換することができます。
酸化: この化合物は、さらなる官能基を導入するために酸化することができます。
還元: 臭素原子は、水素原子に還元することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、メトキシドナトリウムなどがあります。反応は通常、DMFやジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性または塩基性条件で使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
求核置換: 生成物は、アジド、チオシアン酸塩、メトキシドなど、使用される求核試薬によって異なります。
酸化: 生成物には、さらなる官能基を持つさまざまな酸化誘導体があります。
還元: 主な生成物は、対応する水素化化合物です。
科学的研究の応用
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランは、科学研究においていくつかの応用があります。
医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成における中間体として使用されます。
材料科学: この化合物は、特定の特性を持つ先進材料の開発に使用することができます。
生物学的研究: さまざまな生化学的アッセイや研究におけるプローブまたは試薬として役立ちます。
工業的応用: この化合物は、特殊化学品やポリマーの合成に使用されます。
作用機序
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランの作用機序は、その特定の用途によって異なります。医薬品化学において、酵素や受容体などの生体標的に作用し、その活性を調節する可能性があります。臭素原子とフッ素原子は、化合物の標的に対する結合親和性と選択性を高めることができます。ジオキソラン環は構造的安定性を提供し、化合物の薬物動態特性に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
- 2-((3-ブロモ-5-フルオロフェノキシ)メチル)-2-メチルオキシラン
- 3-ブロモ-2-メトキシ-5-メチルフェニルボロン酸
独自性
2-((3-ブロモ-5-フルオロフェノキシ)メチル)-1,3-ジオキソランは、その特定の置換パターンと臭素原子とフッ素原子の両方の存在により、ユニークです。これらの特徴は、他の類似化合物では効果的ではない可能性のある特定の用途において、明確な化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-((3-Bromo-5-fluorophenoxy)methyl)-2-methyloxirane
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. These features can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-[(3-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWIOGBMVIICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

